molecular formula C13H15FN4O B11791956 4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11791956
M. Wt: 262.28 g/mol
InChI Key: OVPSLAOEALBZHZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Piperidinyl Group: This can be done through a reductive amination reaction where the piperidine ring is attached to the triazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Methylphenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a methyl group instead of fluorine.

    4-(4-Nitrophenyl)-3-(piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a nitro group instead of fluorine.

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-piperidin-3-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C13H15FN4O/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h3-6,9,15H,1-2,7-8H2,(H,17,19)

InChI Key

OVPSLAOEALBZHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NNC(=O)N2C3=CC=C(C=C3)F

Origin of Product

United States

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